Voacangine

Cardiac Safety hERG Channel Pharmacokinetics

Voacangine is the preferred iboga alkaloid for labs requiring a non-scheduled precursor for ibogaine/noribogaine synthesis—eliminating DEA overhead. Unique TRPM8 pharmacology: blocks chemical agonists (menthol IC50 9 µM) yet preserves cold-induced activation—irreplaceable for analgesic R&D. Distinct hERG blocker (IC50 2.25 µM) with low oral bioavailability (11–13%) makes it the superior cardiac safety probe. Do not substitute with ibogaine or coronaridine; their profiles are not interchangeable. Order ≥98% purity today.

Molecular Formula C22H28N2O3
Molecular Weight 368.5 g/mol
CAS No. 510-22-5
Cat. No. B1217894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVoacangine
CAS510-22-5
Synonymsvoacangine
Molecular FormulaC22H28N2O3
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC
InChIInChI=1S/C22H28N2O3/c1-4-14-9-13-11-22(21(25)27-3)19-16(7-8-24(12-13)20(14)22)17-10-15(26-2)5-6-18(17)23-19/h5-6,10,13-14,20,23H,4,7-9,11-12H2,1-3H3/t13-,14-,20-,22+/m0/s1
InChIKeyMMAYTCMMKJYIAM-RUGRQLENSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Voacangine (CAS 510-22-5) Procurement Guide: Iboga Alkaloid Identity, Source, and Key Physicochemical Parameters


Voacangine (CAS 510-22-5) is an indole alkaloid of the iboga class, predominantly isolated from the root bark of Voacanga africana [1]. It is a monoterpenoid indole alkaloid with the molecular formula C22H28N2O3 and a molar mass of 368.47 g·mol⁻¹ [2]. The compound is a white to off-white solid with a reported melting point range of 136–137 °C and a predicted density of 1.3±0.1 g/cm³ . Voacangine is chemically distinct from its close structural analogs, ibogaine and coronaridine, by the presence of a carboxymethyl ester group at the C16 position [3].

Why Voacangine Cannot Be Casually Substituted for Ibogaine, Noribogaine, or Coronaridine in Research Protocols


Generic substitution within the iboga alkaloid class is not supported by empirical data. Structural modifications, such as the presence or absence of a methoxy group at C12, the oxidation state at C18, or the carboxymethyl ester at C16, lead to profound and quantifiable divergences in key pharmacological properties including hERG channel liability, TRP channel selectivity, cytotoxic potency, and metabolic stability [1]. Direct head-to-head comparisons reveal that voacangine is a more potent hERG blocker than ibogaine (IC50 2.25 µM vs 4.09 µM) [2], is a stimulus-selective TRPM8 antagonist unlike coronaridine [3], and exhibits lower cytotoxicity than coronaridine in certain cancer cell lines (Hep-2 IC50 159.33 µg/mL vs 54.47 µg/mL) [4]. Therefore, selecting voacangine over its analogs is not a matter of simple interchangeability but a deliberate choice based on a distinct quantitative profile.

Voacangine vs. Iboga Analogs: A Quantitative Evidence Guide for Procurement Decisions


hERG Channel Liability: Voacangine Exhibits Superior Potency but Lower In Vivo Cardiotoxic Risk Compared to Noribogaine

In a direct head-to-head comparison using whole-cell patch clamp on HEK 293 cells expressing hERG, voacangine was found to be a more potent blocker of the hERG channel than its analog ibogaine (IC50 = 2.25 ± 0.34 µM vs 4.09 ± 0.69 µM) [1]. However, its absolute oral bioavailability in male Wistar rats is low, at only 11-13% [2]. This contrasts with noribogaine, the principal metabolite of ibogaine, which has a reported extended half-life and is associated with persistent QT prolongation and cardiac arrhythmia at delayed intervals [3]. The low bioavailability of voacangine suggests its cardiotoxic risk in healthy consumers may be negligible, whereas noribogaine's extended half-life presents a greater safety concern [4].

Cardiac Safety hERG Channel Pharmacokinetics Cardiotoxicity

TRP Channel Modulation: Voacangine is a Unique Stimulus-Selective TRPM8 Antagonist, Distinct from Ibogaine and Coronaridine

Voacangine acts as a dual antagonist of TRPV1 and TRPM8, while also being an agonist for TRPA1 (EC50 = 8 µM) [1]. It competitively inhibits menthol binding to TRPM8 (IC50 = 9 µM) and shows noncompetitive inhibition against icilin (IC50 = 7 µM) . Critically, voacangine selectively abrogates chemical agonist-induced TRPM8 activation but does not affect cold-induced activation, making it the first reported stimulus-selective TRPM8 antagonist from a natural source [2]. This profile is not shared by coronaridine or ibogaine, which have not been reported to exhibit this stimulus-selective activity [3].

TRP Channels Pain Inflammation Sensory Biology

Cytotoxicity Profile: Voacangine Demonstrates Reduced Cytotoxic Potency Against Hep-2 Cells Compared to Coronaridine

A direct comparative study of indole alkaloids from Tabernaemontana catharinensis screened for cytotoxicity against the human laryngeal carcinoma cell line Hep-2 [1]. The study found that coronaridine was significantly more potent (IC50 = 54.47 µg/mL) than voacangine (IC50 = 159.33 µg/mL), a 2.9-fold difference [2]. Additionally, coronaridine induced apoptosis in Hep-2 cells with minimal DNA damage, while voacangine showed weaker activity [3].

Cancer Research Cytotoxicity Selectivity Laryngeal Carcinoma

Anti-Amoebic Activity: Voacangine Exhibits Comparable Potency to Ibogaine and Metronidazole Against Entamoeba histolytica

In a study assessing the anti-amoebic effects of iboga alkaloids, both voacangine and ibogaine demonstrated potent dose-dependent activity against Entamoeba histolytica trophozoites . The IC50 values after 24 hours were 8.1 µM for voacangine and 4.5 µM for ibogaine, both comparable to the standard drug metronidazole (IC50 = 6.8 µM) . The selectivity index (CC50/IC50) for voacangine was 13.6, indicating a moderate therapeutic window .

Anti-parasitic Entamoeba histolytica Infectious Disease Selectivity

Oxidative Stability: The C16-Carboxymethyl Ester of Voacangine Confers Superior Stability Compared to Ibogaine

Structural analysis and synthetic studies indicate that the C16-carboxymethyl ester group present in voacangine provides enhanced stability toward oxidation, particularly in the indole ring, compared to ibogaine [1]. Ibogaine, lacking this ester, is more susceptible to forming 7-hydroxy- or 7-peroxy-indolenine oxidation products [2]. This stability difference is a class-level inference based on the structure-activity relationships of iboga alkaloids [3].

Synthetic Chemistry Stability Oxidation Structure-Activity Relationship

Synthetic Utility: Voacangine Serves as a Controlled, Non-Scheduled Precursor for Ibogaine and Noribogaine

Voacangine is a key industrial precursor for the semi-synthesis of ibogaine, a Schedule I controlled substance in the US [1]. It can be decarboxylated to ibogaine, which can then be demethylated to noribogaine [2]. Unlike ibogaine, voacangine is not a scheduled substance, offering a regulatory advantage for procurement and handling in research and industrial settings [3]. Patents describe methods for preparing noribogaine directly from voacangine, circumventing ibogaine as an intermediate and thereby minimizing regulatory hurdles and contamination risks [4].

Synthetic Chemistry Precursor Controlled Substance Regulatory

Optimal Procurement Scenarios for Voacangine Based on Quantified Differentiators


Cardiac Safety Pharmacology Studies of Iboga Alkaloids

Voacangine is the compound of choice for in vivo studies investigating the disconnect between in vitro hERG potency and actual cardiotoxic risk. Its low oral bioavailability (11-13%) [1] and potent hERG blockade (IC50 2.25 µM) [2] make it a superior probe for understanding pharmacokinetic-pharmacodynamic relationships compared to noribogaine, which carries a higher risk of persistent QT prolongation [3].

Development of Stimulus-Selective TRPM8 Antagonists for Pain and Sensory Disorders

Researchers seeking to develop novel analgesics that target TRPM8 without impairing cold sensation will prioritize voacangine. Its unique ability to selectively block chemical agonists (IC50 9 µM for menthol) while preserving cold-induced channel activation [4] is not replicated by ibogaine or coronaridine, establishing it as a critical lead compound and pharmacological tool [5].

Semi-Synthesis and Medicinal Chemistry of Non-Hallucinogenic Iboga Analogs

Voacangine is the preferred starting material for industrial and academic laboratories synthesizing ibogaine or noribogaine, due to its non-scheduled status and the availability of patented, ibogaine-free synthetic routes to noribogaine [6]. This significantly reduces regulatory overhead and contamination risk compared to using ibogaine directly [7].

Comparative Oncology Studies with Reduced Baseline Cytotoxicity

For researchers exploring the anticancer potential of iboga alkaloids, voacangine offers a lower baseline cytotoxicity profile in certain cell lines (e.g., Hep-2 IC50 159.33 µg/mL) [8] compared to coronaridine (IC50 54.47 µg/mL) [9]. This may be advantageous when investigating mechanisms of action or when seeking compounds with a larger therapeutic window for specific cancer types.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Voacangine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.